3-Hydroxyisobutyric acid

描述

准备方法

Synthetic Routes and Reaction Conditions: 3-Hydroxyisobutyric acid can be synthesized through several methods. One biotechnological approach involves the conversion of isobutyric acid using a combination of enzymes such as isobutyrate kinase, phosphotransisobutyrylase, and isobutyryl-coenzyme A synthetase/ligase . The process involves multiple steps, including the formation of isobutyryl-coenzyme A, which is then converted to methacrylyl-coenzyme A and subsequently hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs biocatalysts. For instance, a method developed by Mitsubishi Chemical Corporation involves reacting an alcohol or phenol with 3-hydroxyisobutyryl-coenzyme A in the presence of alcohol acyltransferase to produce this compound esters . This method leverages the specificity and efficiency of biocatalysts to achieve high yields under mild reaction conditions.

化学反应分析

Types of Reactions: 3-Hydroxyisobutyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized to form methacrylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield isobutyric acid, typically using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using reagents like thionyl chloride to form corresponding chlorides.

Major Products:

Oxidation: Methacrylic acid

Reduction: Isobutyric acid

Substitution: Various substituted derivatives depending on the reagents used

科学研究应用

Metabolic Role and Disease Diagnosis

3-Hydroxyisobutyric Aciduria

3-HIBA is an intermediate in the metabolism of L-valine and plays a crucial role in diagnosing rare inherited metabolic disorders, such as 3-hydroxyisobutyric aciduria. This condition arises due to a deficiency in 3-hydroxyisobutyryl-CoA dehydrogenase, leading to the accumulation of 3-HIBA in the body. Clinical manifestations include developmental delays and metabolic disturbances, making early diagnosis essential for management .

Table 1: Clinical Features of 3-Hydroxyisobutyric Aciduria

| Feature | Description |

|---|---|

| Inheritance Pattern | Autosomal recessive |

| Key Symptoms | Developmental delay, mental impairment |

| Diagnostic Biomarker | Elevated levels of 3-HIBA in urine |

| Associated Enzyme Deficiency | 3-hydroxyisobutyryl-CoA dehydrogenase |

Therapeutic Potential

Anti-Inflammatory Effects

Research indicates that 3-HIBA may have anti-inflammatory properties. A study demonstrated that it significantly reduced colonic inflammation and carcinogenesis in mouse models of colitis and colorectal cancer (CRC). The mechanism involves activation of the GPR109a receptor, which modulates macrophage activity and reduces inflammation markers .

Table 2: Effects of this compound on Inflammation

| Study Type | Outcome |

|---|---|

| Mouse Model of Colitis | Reduced M1 macrophages from 50% to 42% |

| CRC Model | Decreased myeloid-derived suppressor cells from 27% to 19% |

Neurological Implications

Impact on Energy Metabolism

In studies involving young rats, 3-HIBA was shown to inhibit key enzymes involved in energy metabolism within the cerebral cortex. This inhibition affects mitochondrial function and energy production, suggesting a potential link to neurological disorders .

Table 3: Enzyme Activity Inhibition by this compound

| Enzyme | Inhibition Percentage |

|---|---|

| Complex I–III | 20% |

| Mitochondrial Creatine Kinase | 30% |

| Na, K-ATPase | 37% |

Industrial Applications

Biotechnological Production

The microbiological production of 3-HIBA has been explored for its industrial applications. Genetically modified microorganisms can produce higher yields of this compound, which can be utilized in pharmaceuticals and as a biomarker for metabolic diseases .

作用机制

3-Hydroxyisobutyric acid exerts its effects primarily through its role in metabolic pathways. It is an intermediate in the degradation of valine, where it is converted to methacrylyl-coenzyme A and subsequently to succinyl-coenzyme A, which enters the citric acid cycle . In skeletal muscle, this compound has been found to promote endothelial fatty acid uptake, potentially contributing to insulin resistance . This suggests that it may play a role in metabolic organ crosstalk, facilitating fatty acid utilization in muscle tissues.

相似化合物的比较

2-Hydroxyisobutyric acid: Another hydroxy acid with a similar structure but differing in the position of the hydroxyl group.

3-Hydroxybutyric acid: A related compound involved in ketone body metabolism.

Uniqueness: 3-Hydroxyisobutyric acid is unique due to its specific role in valine metabolism and its potential as a biomarker for metabolic disorders. Unlike 2-hydroxyisobutyric acid, which is involved in different metabolic pathways, this compound’s involvement in valine degradation and its impact on fatty acid metabolism in muscle tissues highlight its distinct biochemical significance .

生物活性

3-Hydroxyisobutyric acid (3-HIBA) is a significant metabolite derived from the degradation of branched-chain amino acids, particularly valine. Its biological activity is crucial in various metabolic pathways and has implications in several metabolic disorders, including 3-hydroxyisobutyric aciduria. This article reviews the biological activity of 3-HIBA, focusing on its biochemical effects, clinical significance, and potential therapeutic implications.

Biochemical Mechanisms

3-HIBA plays a pivotal role in energy metabolism, particularly in the brain. Research indicates that it inhibits key enzymes involved in mitochondrial respiration. A study demonstrated that 3-HIBA significantly reduced the activities of respiratory chain complexes I-III by about 20% and inhibited mitochondrial creatine kinase activity by 30% in rat cerebral cortex homogenates . This inhibition was attributed to oxidative stress, as the effects were reversed by antioxidants such as reduced glutathione and alpha-tocopherol.

Table 1: Effects of this compound on Enzyme Activities

| Enzyme Activity | Effect of 3-HIBA | Percentage Inhibition |

|---|---|---|

| Respiratory Chain Complexes I-III | Decreased | 20% |

| Mitochondrial Creatine Kinase | Decreased | 30% |

| Na(+), K(+)-ATPase | Decreased | 37% |

Clinical Significance

3-HIBA accumulation is a hallmark of several metabolic disorders. The condition known as 3-hydroxyisobutyric aciduria arises from deficiencies in enzymes responsible for valine metabolism, leading to elevated levels of this metabolite in urine and tissues . Clinical manifestations can range from mild symptoms to severe neurological impairments, including developmental delays and acute encephalopathy.

A comprehensive study identified patients with 3-hydroxyisobutyrate dehydrogenase (HIBADH) deficiency , a rare metabolic disorder characterized by a complete loss of function of the HIBADH enzyme. This condition leads to significant clinical variability among patients, with some exhibiting profound mental impairment while others may have milder symptoms .

Case Study: HIBADH Deficiency

- Patient Profile : Affected individuals showed a wide range of clinical presentations.

- Diagnosis : Confirmed through enzymatic activity measurement and genetic analysis.

- Treatment : Management included dietary modifications, specifically a low-valine diet, which resulted in decreased urinary excretion of 3-HIBA.

Metabolic Implications

Recent research has highlighted the role of 3-HIBA as a potential marker for insulin resistance (IR) and type 2 diabetes (T2D). Elevated plasma levels of 3-HIBA have been associated with increased risk for developing T2D, although its direct relationship with IR remains unclear . The metabolite enhances fatty acid uptake in endothelial cells from muscle and cardiac tissues but does not affect adipose tissue-derived endothelial cells .

Table 2: Relationship Between this compound and Metabolic Disorders

| Metabolic Disorder | Association with 3-HIBA Levels |

|---|---|

| Insulin Resistance | Positive correlation |

| Type 2 Diabetes | Increased risk |

| Valine Metabolism Disorders | Primary marker |

属性

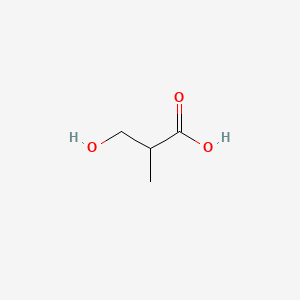

IUPAC Name |

3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXBTMSZEOQQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862824 | |

| Record name | 3-Hydroxyisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2068-83-9 | |

| Record name | 3-Hydroxyisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2068-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYISOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75C8JDF5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-HIBA in valine metabolism?

A: 3-HIBA is a key intermediate in the degradation pathway of the branched-chain amino acid, valine. [, , , , , ]

Q2: Which enzyme catalyzes the formation of 3-HIBA?

A: 3-HIBA is formed from the dehydration of methylmalonic semialdehyde, a reaction catalyzed by methylmalonic semialdehyde dehydrogenase (encoded by the ALDH6A1 gene). [, ]

Q3: How is 3-HIBA further metabolized?

A: 3-HIBA is converted into methylmalonic semialdehyde by the enzyme 3-hydroxyisobutyrate dehydrogenase (HIBADH). [, , ]

Q4: What is 3-hydroxyisobutyric aciduria?

A: 3-hydroxyisobutyric aciduria is a rare, genetic metabolic disorder characterized by the accumulation and excessive excretion of 3-HIBA in the urine. [, , , ]

Q5: What are the known causes of 3-hydroxyisobutyric aciduria?

A: This condition can arise from a deficiency in either methylmalonic semialdehyde dehydrogenase [, ] or 3-hydroxyisobutyrate dehydrogenase (HIBADH). [, ]

Q6: What are the clinical manifestations of HIBADH deficiency?

A: The clinical presentation of HIBADH deficiency is variable, ranging from mild to severe. Patients may experience developmental delay, hypotonia, and metabolic acidosis. [, ]

Q7: Can diet modifications help manage 3-hydroxyisobutyric aciduria?

A: Restricting dietary valine intake has been shown to effectively reduce 3-HIBA excretion in patients with HIBADH deficiency. [, ]

Q8: What other metabolic abnormalities are associated with 3-hydroxyisobutyric aciduria?

A: In addition to elevated 3-HIBA, patients may exhibit increased levels of other organic acids in urine, including lactic acid, beta-alanine, methionine, 3-hydroxypropionic acid, 3-aminoisobutyric acid, and 2-(hydroxymethyl)butyric acid. [, ]

Q9: What is the significance of elevated 3-HIBA in other conditions?

A: Elevated plasma levels of 3-HIBA have been linked to an increased risk of developing type 2 diabetes. [] Additionally, elevated 3-HIBA levels in serum have been observed in patients with ulcerative colitis and celiac disease. []

Q10: How is 3-HIBA measured in biological samples?

A: Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for quantifying 3-HIBA in urine and plasma. [, , , , ]

Q11: What are some recent findings regarding 3-HIBA and its role in disease?

A: Studies have identified 3-HIBA as a potential biomarker for chronic heart failure, particularly in patients without diabetes. [] Additionally, 3-HIBA has been linked to altered glucose utilization in the brain during delirium. []

Q12: Are there any promising therapeutic strategies targeting 3-HIBA metabolism?

A: Research suggests that lipoic acid supplementation may improve the metabolic conversion of valine to 3-HIBA in patients with certain metabolic disorders. []

Q13: How is 3-HIBA used in research?

A: (2S)[3,3,3-2H3]Isobutyrate, a deuterium-labeled form of isobutyrate, is used to study the metabolism of isobutyric acid and 3-HIBA in rats. This research helps to understand the stereospecificity of isobutyric acid dehydrogenation. [, ]

Q14: What is the significance of studying the enantiomers of 3-HIBA?

A: Research on the enantiomers of 3-HIBA and its derivatives helps to understand the stereochemical aspects of their interactions and properties. For example, studying the enthalpic changes upon mixing different enantiomers can provide insights into their molecular recognition and self-assembly processes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。